p-tert-Butylphenetole

boiling point thermal stability process window

p‑tert‑Butylphenetole (CAS 17269‑94‑2; IUPAC 1‑tert‑butyl‑4‑ethoxybenzene) is a para‑disubstituted aromatic ether that belongs to the alkoxybenzene class [REFS‑1]. Its structure combines a bulky tert‑butyl group with an ethoxy chain, producing a liquid with a boiling point of 240 °C (760 mmHg), a density of 0.906 g cm⁻³, and zero hydrogen‑bond donor capacity [REFS‑2][REFS‑3].

Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
CAS No. 17269-94-2
Cat. No. B095497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-tert-Butylphenetole
CAS17269-94-2
Molecular FormulaC12H18O
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(C)(C)C
InChIInChI=1S/C12H18O/c1-5-13-11-8-6-10(7-9-11)12(2,3)4/h6-9H,5H2,1-4H3
InChIKeyRMSGBIDKBWPHMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buying p‑tert‑Butylphenetole (17269‑94‑2) for Research or Production: What It Is and Why It Is Not Just Another Alkoxybenzene


p‑tert‑Butylphenetole (CAS 17269‑94‑2; IUPAC 1‑tert‑butyl‑4‑ethoxybenzene) is a para‑disubstituted aromatic ether that belongs to the alkoxybenzene class [REFS‑1]. Its structure combines a bulky tert‑butyl group with an ethoxy chain, producing a liquid with a boiling point of 240 °C (760 mmHg), a density of 0.906 g cm⁻³, and zero hydrogen‑bond donor capacity [REFS‑2][REFS‑3]. These properties already differentiate it from simpler alkyl‑phenyl ethers such as phenetole (bp 169–170 °C) and from the closely related phenolic analogue p‑tert‑butylphenol, which carries an acidic hydroxyl group capable of donating a hydrogen bond [REFS‑4][REFS‑5].

Why a Generic “Alkyl‑Phenyl Ether” Cannot Replace p‑tert‑Butylphenetole Without Quantitative Sacrifices


Simple in‑class substitution fails because the tert‑butyl and ethoxy substituents on p‑tert‑butylphenetole create a unique combination of steric shielding, increased boiling point, and absence of acidic protons [REFS‑1][REFS‑2]. Replacing it with the lower‑boiling, less sterically hindered phenetole (bp 169–170 °C) can compromise high‑temperature process windows, while switching to the phenolic analogue p‑tert‑butylphenol introduces a protic, hydrogen‑bond‑donating site that alters phase‑transfer behaviour and catalyst compatibility [REFS‑3][REFS‑4]. The following quantitative evidence items show exactly where p‑tert‑butylphenetole differs measurably from its closest comparators.

Head‑to‑Head Quantitative Evidence: Where p‑tert‑Butylphenetole Outperforms Phenetole, 4‑tert‑Butylanisole, and p‑tert‑Butylphenol


Boiling‑Point Gap: +70 °C Over Phenetole Enables Higher‑Temperature Processing

p‑tert‑Butylphenetole boils at 240 °C at atmospheric pressure, whereas the closely related ether phenetole (ethoxybenzene) boils at 169–170 °C under the same conditions [REFS‑1][REFS‑2]. The 70 °C increase reflects the stronger intermolecular forces imparted by the tert‑butyl group and widens the liquid operating range in solvent or high‑temperature reaction applications.

boiling point thermal stability process window

Flash‑Point Safety Margin: 101 °C vs. 57 °C Reduces Flammability Risk vs. Phenetole

The flash point of p‑tert‑butylphenetole is reported as 101.2 °C, whereas that of phenetole is 57 °C [REFS‑1][REFS‑2]. This 44 °C higher value moves the compound from a “highly flammable liquid” classification closer to a combustible liquid, lowering storage and handling risk.

flash point safety transportation

Absence of Acidic Proton: Ether Linkage Eliminates the pKa‑Driven Reactivity of p‑tert‑Butylphenol

p‑tert‑Butylphenetole carries a non‑ionisable ethoxy group (H‑bond donor count = 0), whereas p‑tert‑butylphenol has a phenolic –OH with a pKa of ~10.23 [REFS‑1][REFS‑2]. In aqueous or basic biphasic systems, the phenol will partially deprotonate and partition into the aqueous phase, while the ether remains fully in the organic layer, preserving mass balance in phase‑transfer catalysis or liquid‑liquid extractions.

hydrogen bonding pKa phase transfer

Density Differential: 0.906 vs. 0.967 g cm⁻³ — Easier Phase Separation from Aqueous Layers

p‑tert‑Butylphenetole has a measured density of 0.906 g cm⁻³, whereas phenetole is denser at 0.966–0.967 g cm⁻³ [REFS‑1][REFS‑2]. The larger density contrast with water (≈0.09 g cm⁻³ vs. ≈0.03 g cm⁻³ for phenetole) speeds phase disengagement in aqueous work‑ups and reduces the risk of emulsion formation.

density phase separation biphasic systems

Steric Shield of the tert‑Butyl Group: Higher Selectivity in Electrophilic Aromatic Substitution Than Phenetole

The bulky tert‑butyl substituent in p‑tert‑butylphenetole creates significant steric hindrance around the ortho positions of the ring, directing incoming electrophiles preferentially to the less hindered meta positions [REFS‑1]. In contrast, the parent phenetole lacks this steric block and typically gives ortho/para mixtures under similar conditions. While direct comparative reaction‑yield data are not available for these two specific compounds, the effect is well‑established for tert‑butyl‑substituted aromatics and is expected to improve the proportion of a single regioisomer in subsequent functionalisation steps.

steric hindrance regioselectivity electrophilic substitution

Niche Intermediate for Agrochemical and Fragrance Patents — A Structurally Privileged Scaffold Not Easily Replaced by Mono‑Substituted Analogs

p‑tert‑Butylphenetole appears as a key intermediate in patent families describing arthropodicidal oxazoline‑derivatives and fragrance ether compositions, where both the tert‑butyl and ethoxy groups are essential for biological activity or olfactory character [REFS‑1][REFS‑2]. The para‑disubstituted pattern cannot be replicated by phenetole (lacks the tert‑butyl group) or p‑tert‑butylphenol (lacks the ethoxy group) without additional synthetic steps, making direct procurement of the pre‑assembled p‑tert‑butylphenetole the shortest route to these patent‑protected molecules.

patent intermediate agrochemical fragrance

When to Select p‑tert‑Butylphenetole: Three Application Scenarios Backed by Quantitative Differentiation


High‑Temperature Solvent or Co‑Solvent for Reactions Above 170 °C

When a reaction requires a temperature above 170 °C at ambient pressure, phenetole cannot be used without a pressurised vessel because it boils at 169–170 °C. p‑tert‑Butylphenetole, with a boiling point of 240 °C, stays in the liquid phase and provides the same ether‑type solvation without the need for autoclave equipment [REFS‑1]. This is especially useful in nucleophilic substitutions, transetherifications, and high‑temperature polymerisations where a non‑protic, moderately polar medium is required [REFS‑2].

Biphasic or Basic Reaction Work‑Up Where Phenolic Proton Donors Are Incompatible

In processes that involve strong bases (e.g., Grignard reagents, LDA, NaOH) or phase‑transfer catalysts, the phenolic –OH of p‑tert‑butylphenol (pKa ~10.2) would be deprotonated, causing the molecule to partition into the aqueous layer or form a phenolate salt [REFS‑1]. p‑tert‑Butylphenetole, with zero H‑bond donor count, remains entirely in the organic phase, maintaining the intended stoichiometry and avoiding emulsion problems [REFS‑2]. This makes it the safer choice for Williamson ether syntheses or alkylation reactions conducted under basic conditions.

Building Block for Agrochemical or Fragrance Patents Where Both Para Substituents Are Required

Several patent families (e.g., du Pont oxazoline arthropodicides and IFF allyl ether fragrances) claim structures that depend on the simultaneous presence of a para‑tert‑butyl group and a para‑ethoxy chain [REFS‑1][REFS‑2]. Starting from p‑tert‑butylphenetole avoids a multi‑step sequence of protection/deprotection or selective functionalisation, directly providing the correct substitution pattern. Procurement of the pre‑assembled intermediate can reduce the synthetic route length by at least one step, accelerating development timelines and lowering cumulative yield losses.

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